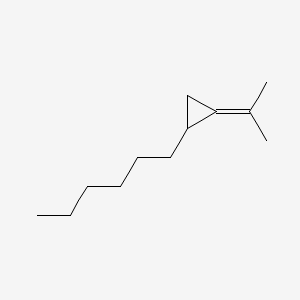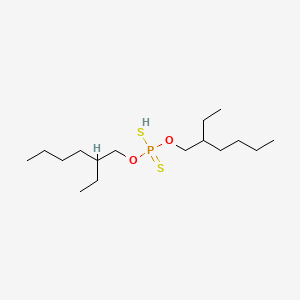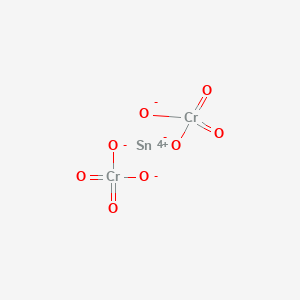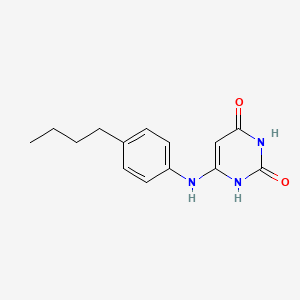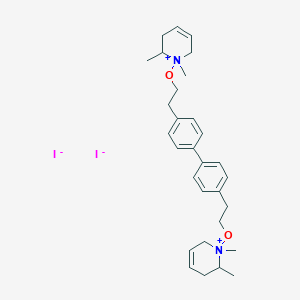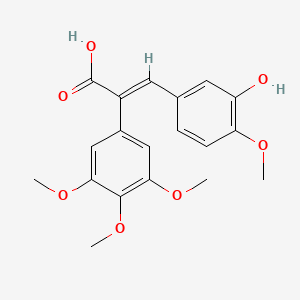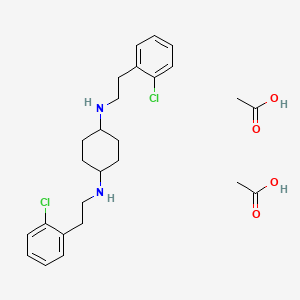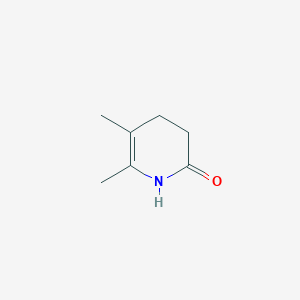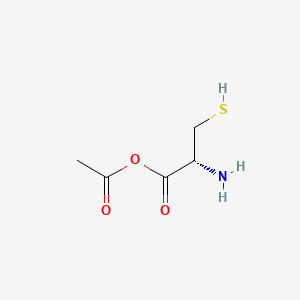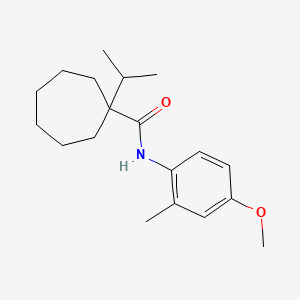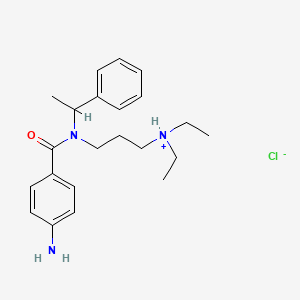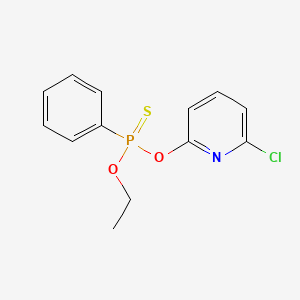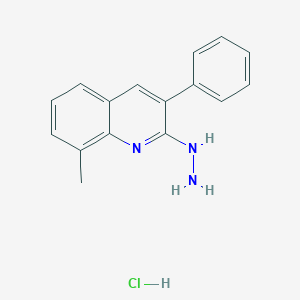
2-(Ethoxymethyl)-3,5,6-trimethylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxymethyl)-3,5,6-trimethylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries. This particular compound is characterized by its ethoxymethyl group attached to the pyrazine ring, along with three methyl groups at positions 3, 5, and 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-3,5,6-trimethylpyrazine typically involves the alkylation of 3,5,6-trimethylpyrazine with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
2-(Ethoxymethyl)-3,5,6-trimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxymethyl group or the methyl groups on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated pyrazines or pyrazine derivatives with various functional groups.
科学的研究の応用
2-(Ethoxymethyl)-3,5,6-trimethylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
作用機序
The mechanism of action of 2-(Ethoxymethyl)-3,5,6-trimethylpyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-(Methoxymethyl)-3,5,6-trimethylpyrazine
- 2-(Butoxymethyl)-3,5,6-trimethylpyrazine
- 2-(Isopropoxymethyl)-3,5,6-trimethylpyrazine
Uniqueness
2-(Ethoxymethyl)-3,5,6-trimethylpyrazine is unique due to its specific ethoxymethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
特性
CAS番号 |
79074-44-5 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC名 |
2-(ethoxymethyl)-3,5,6-trimethylpyrazine |
InChI |
InChI=1S/C10H16N2O/c1-5-13-6-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3 |
InChIキー |
MEUDNGHLWXHGLG-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=NC(=C(N=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


